Ethanol, 2,2'-iminobis-, phosphate (ester)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

EINECS 258-096-7, également connu sous le nom de 2,4,6-trinitrotoluène, est un composé chimique de formule moléculaire C7H5N3O6. Il s'agit d'un solide jaune, inodore, principalement connu pour son utilisation comme explosif. Le composé a été synthétisé pour la première fois en 1863 par le chimiste allemand Julius Wilbrand et est depuis devenu l'un des explosifs les plus utilisés dans les applications militaires et industrielles.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le 2,4,6-trinitrotoluène est synthétisé par un processus de nitration impliquant le toluène. Le processus de nitration se déroule généralement en trois étapes :

Mononitration : Le toluène est mis à réagir avec un mélange d'acide nitrique et d'acide sulfurique pour produire du mononitrotoluène.

Dinitration : Le mononitrotoluène est ensuite nitré avec un mélange plus concentré d'acide nitrique et d'acide sulfurique pour produire du dinitrotoluène.

Trinitration : Le dinitrotoluène subit une dernière étape de nitration pour produire du 2,4,6-trinitrotoluène.

Les conditions réactionnelles impliquent le maintien de températures et de concentrations d'acide spécifiques pour garantir que les étapes de nitration souhaitées sont atteintes sans provoquer de réactions secondaires indésirables.

Méthodes de production industrielle

La production industrielle du 2,4,6-trinitrotoluène suit le même processus de nitration, mais à plus grande échelle. Le processus implique des réacteurs à écoulement continu et un contrôle précis des paramètres réactionnels pour garantir un rendement et une pureté élevés du produit final. Les mesures de sécurité sont essentielles en raison de la nature explosive du composé.

Analyse Des Réactions Chimiques

Types de réactions

Le 2,4,6-trinitrotoluène subit plusieurs types de réactions chimiques, notamment :

Réduction : La réduction du 2,4,6-trinitrotoluène peut conduire à la formation de divers dérivés de l'aminotoluène.

Oxydation : Les réactions d'oxydation peuvent produire des composés nitroaromatiques.

Substitution : Les réactions de substitution électrophile peuvent se produire sur le cycle aromatique, conduisant à la formation de différents nitrotoluènes substitués.

Réactifs et conditions courants

Réduction : Les agents réducteurs courants comprennent l'hydrogène gazeux avec un catalyseur métallique, comme le palladium ou le platine, et des agents réducteurs chimiques comme le dithionite de sodium.

Oxydation : Des agents oxydants tels que le permanganate de potassium ou l'acide chromique sont utilisés dans des conditions contrôlées.

Substitution : Les réactions de substitution électrophile nécessitent souvent des catalyseurs comme le chlorure d'aluminium ou le chlorure de fer(III).

Principaux produits formés

Réduction : Dérivés de l'aminotoluène.

Oxydation : Composés nitroaromatiques.

Substitution : Nitrotoluènes substitués.

Applications de recherche scientifique

Le 2,4,6-trinitrotoluène a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme explosif standard pour l'étalonnage des instruments et l'étude des réactions explosives.

Biologie : Étudié pour ses effets toxicologiques sur les organismes vivants et son impact environnemental.

Médecine : Recherche sur les applications médicales potentielles de ses dérivés.

Industrie : Largement utilisé dans les mines, la construction et la démolition pour ses propriétés explosives.

Mécanisme d'action

La nature explosive du 2,4,6-trinitrotoluène est due à sa capacité à se décomposer rapidement et à libérer de grandes quantités d'énergie. Le processus de décomposition implique la rupture des liaisons azote-oxygène dans les groupes nitro, conduisant à la formation d'azote gazeux, de dioxyde de carbone et d'eau. Cette expansion rapide des gaz crée une onde de choc puissante.

Applications De Recherche Scientifique

2,4,6-trinitrotoluene has several scientific research applications, including:

Chemistry: Used as a standard explosive for calibrating instruments and studying explosive reactions.

Biology: Studied for its toxicological effects on living organisms and its environmental impact.

Medicine: Research into potential medical applications of its derivatives.

Industry: Widely used in mining, construction, and demolition for its explosive properties.

Mécanisme D'action

The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release large amounts of energy. The decomposition process involves breaking the nitrogen-oxygen bonds in the nitro groups, leading to the formation of nitrogen gas, carbon dioxide, and water. This rapid gas expansion creates a powerful shockwave.

Comparaison Avec Des Composés Similaires

Composés similaires

2,4-dinitrotoluène : Structure similaire, mais avec deux groupes nitro au lieu de trois.

2,6-dinitrotoluène : Un autre isomère du dinitrotoluène avec des groupes nitro à des positions différentes.

1,3,5-trinitrobenzène : Propriétés explosives similaires, mais sans le groupe méthyle présent dans le 2,4,6-trinitrotoluène.

Unicité

Le 2,4,6-trinitrotoluène est unique en raison de sa disposition spécifique des groupes nitro et de la présence d'un groupe méthyle, qui contribuent à sa stabilité et à son pouvoir explosif. Son utilisation répandue et ses propriétés bien étudiées en font un composé de référence dans la recherche sur les explosifs.

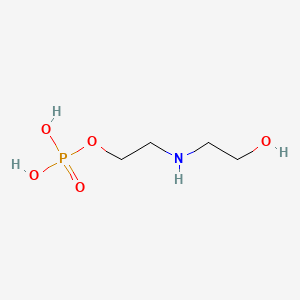

Propriétés

Numéro CAS |

52682-86-7 |

|---|---|

Formule moléculaire |

C4H12NO5P |

Poids moléculaire |

185.12 g/mol |

Nom IUPAC |

2-(2-hydroxyethylamino)ethyl dihydrogen phosphate |

InChI |

InChI=1S/C4H12NO5P/c6-3-1-5-2-4-10-11(7,8)9/h5-6H,1-4H2,(H2,7,8,9) |

Clé InChI |

MKDOCSPHVLXLJA-UHFFFAOYSA-N |

SMILES canonique |

C(CO)NCCOP(=O)(O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.